molecular formula C26H47N3O8SSi2 B12795826 2',5'diSilySpiroT

2',5'diSilySpiroT

Katalognummer: B12795826
Molekulargewicht: 617.9 g/mol
InChI-Schlüssel: DCKXSLGGHRSIFU-LPILLZMDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,5’diSilySpiroT is a unique chemical compound that has garnered interest in various scientific fields due to its distinctive structural properties and potential applications. This compound is characterized by the presence of silicon atoms within its molecular framework, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

The synthesis of 2’,5’diSilySpiroT involves several steps, typically starting with the preparation of precursor compounds. One common synthetic route includes the reaction of 1,4-dimethoxybenzene with anhydrous dichloromethane and 1,1-dichloromethyl ether, followed by further reactions to introduce the silicon atoms into the molecular structure . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2’,5’diSilySpiroT undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Wissenschaftliche Forschungsanwendungen

2’,5’diSilySpiroT has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2’,5’diSilySpiroT involves its interaction with specific molecular targets and pathways. The silicon atoms within its structure can form strong bonds with other atoms, influencing the compound’s reactivity and stability. These interactions can affect various biological and chemical processes, making it a valuable compound for research and development .

Vergleich Mit ähnlichen Verbindungen

2’,5’diSilySpiroT can be compared with other silicon-containing compounds, such as:

Eigenschaften

Molekularformel

C26H47N3O8SSi2

Molekulargewicht

617.9 g/mol

IUPAC-Name

1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3-ethyl-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C26H47N3O8SSi2/c1-13-28-21(30)17(2)14-29(23(28)31)22-20(36-40(11,12)25(6,7)8)26(18(27)16-38(32,33)37-26)19(35-22)15-34-39(9,10)24(3,4)5/h14,16,19-20,22H,13,15,27H2,1-12H3/t19?,20-,22+,26?/m0/s1

InChI-Schlüssel

DCKXSLGGHRSIFU-LPILLZMDSA-N

Isomerische SMILES

CCN1C(=O)C(=CN(C1=O)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C)C

Kanonische SMILES

CCN1C(=O)C(=CN(C1=O)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.